molecular formula C16H16F2N2O2 B10963033 (2E)-1-[3-(difluoromethoxy)phenyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

(2E)-1-[3-(difluoromethoxy)phenyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B10963033
M. Wt: 306.31 g/mol
InChI Key: WIJXPKCFSGPGPO-BQYQJAHWSA-N
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Description

(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 1,3,5-trimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Introduction of the difluoromethoxy group: This step involves the substitution of a hydrogen atom on the phenyl ring with a difluoromethoxy group using reagents such as difluoromethyl ether.

    Formation of the propenone linkage: The final step involves the formation of the propenone linkage through a condensation reaction between the substituted phenyl ring and the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of advanced materials with specific electronic or optical properties.

    Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 2-Phenylethylamine
  • Bromomethyl methyl ether

Uniqueness

(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is unique due to the presence of the difluoromethoxy group and the specific arrangement of the pyrazole and propenone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16F2N2O2

Molecular Weight

306.31 g/mol

IUPAC Name

(E)-1-[3-(difluoromethoxy)phenyl]-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C16H16F2N2O2/c1-10-14(11(2)20(3)19-10)7-8-15(21)12-5-4-6-13(9-12)22-16(17)18/h4-9,16H,1-3H3/b8-7+

InChI Key

WIJXPKCFSGPGPO-BQYQJAHWSA-N

Isomeric SMILES

CC1=C(C(=NN1C)C)/C=C/C(=O)C2=CC(=CC=C2)OC(F)F

Canonical SMILES

CC1=C(C(=NN1C)C)C=CC(=O)C2=CC(=CC=C2)OC(F)F

Origin of Product

United States

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